BenchChemオンラインストアへようこそ!

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Lipophilicity Physicochemical property CNS drug design

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1404196-37-7) is a fluorinated 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a Boc-protected amine and a 3-oxo group. It belongs to the class of conformationally constrained bicyclic amines widely employed as scaffolds in central nervous system (CNS) drug discovery.

Molecular Formula C12H18FNO3
Molecular Weight 243.27 g/mol
CAS No. 1404196-37-7
Cat. No. B1381537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1404196-37-7
Molecular FormulaC12H18FNO3
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)F
InChIInChI=1S/C12H18FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3
InChIKeyYYCAGVRICFXYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1404196-37-7): A Fluorinated Tropane Building Block for CNS-Focused Medicinal Chemistry


tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1404196-37-7) is a fluorinated 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a Boc-protected amine and a 3-oxo group. It belongs to the class of conformationally constrained bicyclic amines widely employed as scaffolds in central nervous system (CNS) drug discovery . The 2-fluoro substituent, installed via metal-free carbofluorination methodology, introduces a C(sp²)–F bond that can modulate conformation, lipophilicity, and metabolic stability relative to non-fluorinated tropane analogs [1]. This compound serves as a key intermediate in the synthesis of substituted azabicyclooctane derivatives with potential therapeutic applications [2].

Why Generic Tropane Building Blocks Cannot Substitute for tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in Fluorine-Enabled Drug Discovery


Closely related non-fluorinated tropane-3-one building blocks (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) share the same core scaffold but lack the 2-fluoro substituent that fundamentally alters electronic character, conformational bias, and physicochemical profile. The C–F bond at the α-position to the ketone increases lipophilicity (calculated LogP 0.90 versus approximately 0.3–0.5 for the des-fluoro analog), modifies the pKa of the adjacent carbonyl by inductive withdrawal, and introduces a stereoelectronic gauche effect that can pre-organize the bicyclic framework for target engagement . These differences render the fluorinated compound non-interchangeable in structure–activity relationship (SAR) campaigns aiming to exploit fluorine's ability to block oxidative metabolism at the 2-position or to serve as an ¹⁸F PET imaging precursor .

Quantitative Differentiation Evidence for tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Versus Closest Analogs


Increased Lipophilicity (LogP) Relative to Des-Fluoro Tropane-3-one Analog

The target compound exhibits a calculated LogP of 0.90, compared to the non-fluorinated analog tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate which has a calculated LogP of approximately 0.35 . The difference of ~0.55 log units reflects the lipophilicity-enhancing effect of the 2-fluoro substituent, which can improve passive membrane permeability while maintaining acceptable aqueous solubility for CNS applications.

Lipophilicity Physicochemical property CNS drug design

Rapid Metal-Free Synthetic Access to Fluorinated Azabicyclic Scaffolds via Carbofluorination

The fluorinated azabicycle scaffold is accessible via a BF₃·OEt₂-mediated carbofluorination of TBS-protected N-containing cyclic enynols at ambient temperature, delivering the bicyclic skeleton with a new C(sp²)–F bond in 1–13 minutes under metal-free conditions [1]. In contrast, the non-fluorinated analog requires a separate oxidation/reduction sequence to install the 3-oxo group, typically requiring 2–3 steps and longer reaction times (2–8 hours) [2]. This represents a substantial advantage in both step economy and temporal efficiency for building block procurement and downstream derivatization.

Synthetic methodology Metal-free fluorination Reaction efficiency

Conformational Bias Introduced by 2-Fluoro Substituent: Stereoelectronic Gauche Effect in the Bicyclic Framework

The 2-fluoro substituent in the bicyclic framework participates in a stereoelectronic gauche effect with the adjacent nitrogen lone pair and carbonyl group, stabilizing a conformation that pre-organizes the scaffold for specific target interactions. Crystallographic data for the closely related ethyl (1R,2R,5S)-2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CCDC deposition) confirms that the fluoro substituent adopts a specific endo/exo orientation that differs from the conformational distribution observed in des-fluoro tropane-3-one derivatives, which exhibit greater conformational flexibility [1].

Conformational analysis Stereoelectronic effect Fluorine gauche effect

Ketone Functionality Enables Downstream Diversification Not Possible with Saturated 2-Fluoro Analogs

The 3-oxo group in the target compound provides a reactive handle for reductive amination, Grignard addition, oxime formation, and Wittig olefination—transformations that are inaccessible with the saturated 2-fluoro-8-azabicyclo[3.2.1]octane analog (CAS not assigned, MW 129.18 g/mol). Vendor datasheets confirm the target compound is supplied as a ketone-functionalized building block specifically marketed for drug discovery diversification, while the saturated analog is primarily explored as a putative NAAA inhibitor scaffold with limited synthetic versatility .

Synthetic versatility Ketone derivatization Building block utility

Best Application Scenarios for tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in Scientific and Industrial Settings


CNS Drug Discovery Programs Requiring Fluorinated Tropane Scaffolds with Enhanced Brain Permeability

The compound's calculated LogP of 0.90 positions it within the ideal CNS drug-like range (LogP 1–3) while avoiding excessive lipophilicity. Medicinal chemistry teams pursuing dopamine/norepinephrine transporter inhibitors, sigma receptor ligands, or muscarinic receptor modulators can use this building block to introduce metabolic stability via fluorine substitution at the 2-position, directly addressing the rapid N-dealkylation and ester hydrolysis that limit the pharmacokinetic profiles of non-fluorinated tropane analogs .

Rapid SAR Exploration in Hit-to-Lead Programs Leveraging Metal-Free Synthetic Access

The metal-free carbofluorination methodology enables access to the fluorinated scaffold in a single step within minutes, eliminating palladium/copper contamination concerns that complicate biological assay interpretation. This is particularly valuable for hit-to-lead programs where multiple fluorinated analogs must be synthesized and tested within tight timelines, as the rapid synthesis allows parallel library production of 2-fluoro-3-oxo derivatives with varied N-substituents [1].

Fragment-Based Drug Design Using Conformationally Constrained Fluorinated Cores

The conformational bias imposed by the 2-fluoro substituent, supported by crystallographic evidence from the ethyl ester analog, provides a rigid template suitable for fragment-based screening. The fluorine atom serves both as a conformational lock and as a sensitive ¹⁹F NMR probe for protein–ligand interaction studies, enabling direct detection of binding events in fragment cocktails without the need for protein labeling or competitive displacement assays [2].

Intermediate in Patent-Protected Azabicyclooctane Therapeutic Programs

This compound is explicitly claimed as an intermediate in the synthesis of substituted azabicyclooctane derivatives under WO2022111683A1, indicating its role in industrial-scale pharmaceutical development pipelines. CROs and CDMOs procuring this intermediate can support clients' process chemistry development for azabicyclooctane-based clinical candidates, with the Boc protecting group providing orthogonal protection compatible with common downstream transformations [3].

Quote Request

Request a Quote for tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.